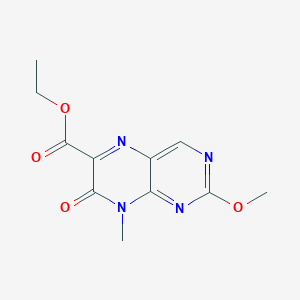
Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is a chemical compound with a complex structure that includes a pteridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of appropriate starting materials under controlled conditions to form the pteridine ring system, followed by functional group modifications to introduce the ethyl, methoxy, and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate include other pteridine derivatives and heterocyclic compounds with similar structural features .
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
2046-74-4 |
|---|---|
Formule moléculaire |
C11H12N4O4 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
ethyl 2-methoxy-8-methyl-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-4-19-10(17)7-9(16)15(2)8-6(13-7)5-12-11(14-8)18-3/h5H,4H2,1-3H3 |
Clé InChI |
FQCQKLQQYBSFHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=CN=C(N=C2N(C1=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
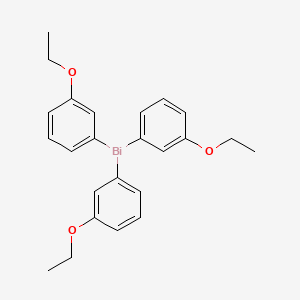


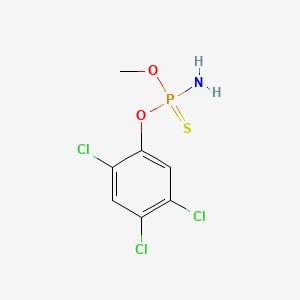
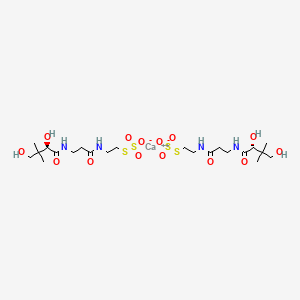
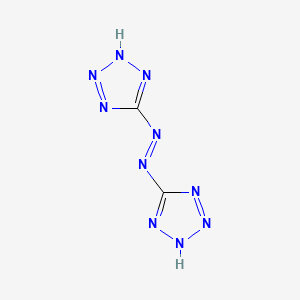

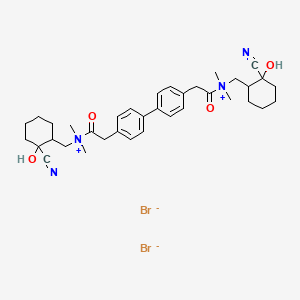

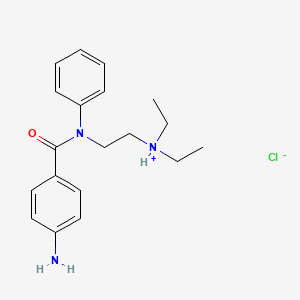
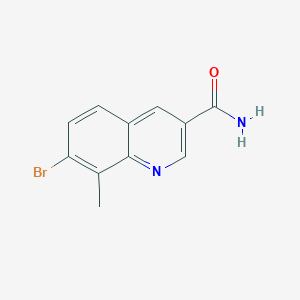
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
